alpha-Isolupanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Alpha-Isolupanine is a naturally occurring alkaloid with the chemical formula and a molecular weight of approximately 248.37 g/mol. It is primarily isolated from the seeds of the Narrow-Leafed Lupin (Lupinus angustifolius L.), a plant known for its nutritional and medicinal properties. The compound exhibits a complex structure characterized by a bicyclic framework, which contributes to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture.

Source and Classification:

α-Isolupanine is an alkaloid found in Narrow-Leafed Lupin (Lupinus angustifolius L.). Alkaloids are a diverse group of naturally occurring organic nitrogen-containing compounds with a wide range of biological activities .

Potential Application in Anthracnose Research:

Studies suggest α-Isolupanine may hold potential for research related to anthracnose, a fungal disease that affects a variety of plants. However, the specific mechanisms of action and potential effectiveness against anthracnose remain under investigation. Research has shown that α-Isolupanine exhibits antifungal activity against certain fungal strains, including Colletotrichum graminicola, a fungus commonly associated with anthracnose .

- Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may enhance or modify biological activity.

- Reduction: Reduction reactions can convert alpha-Isolupanine into more saturated forms, potentially altering its pharmacological properties.

- Substitution Reactions: Alpha-Isolupanine can undergo nucleophilic substitution, allowing for the introduction of various functional groups that may enhance its reactivity and utility in synthetic chemistry .

Alpha-Isolupanine has demonstrated a range of biological activities, including:

- Antimicrobial Properties: Studies indicate that alpha-Isolupanine exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing natural antimicrobial agents.

- Antioxidant Activity: The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects: Preliminary research suggests that alpha-Isolupanine may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

The synthesis of alpha-Isolupanine can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting alpha-Isolupanine from the seeds of Lupinus angustifolius using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic reactions involving starting materials such as lupanine or other related alkaloids. This method allows for the modification of the compound's structure to enhance its properties for specific applications .

Alpha-Isolupanine has several notable applications:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing new drugs, particularly those targeting microbial infections and oxidative stress.

- Agriculture: Its antimicrobial properties suggest it could be utilized as a natural pesticide or fungicide in crop protection strategies.

- Nutraceuticals: Given its antioxidant properties, alpha-Isolupanine may be incorporated into dietary supplements aimed at promoting health and preventing diseases .

Several compounds are structurally and functionally similar to alpha-Isolupanine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Lupanine | Precursor to alpha-Isolupanine; similar structure; exhibits neuroprotective effects. | |

| Isolupanine | Structural isomer; shares some biological activities but differs in potency. | |

| Dihydrolupanine | Reduced form; shows different reactivity and potential applications. | |

| 17-beta-Methyl-alpha-isolupanine | Methylated derivative; exhibits enhanced biological activity compared to alpha-Isolupanine. |

Uniqueness of Alpha-Isolupanine

Alpha-Isolupanine stands out due to its specific structural features that contribute to its unique biological activities. Its ability to undergo various chemical transformations allows it to be tailored for specific applications, making it a versatile compound in both research and practical applications.

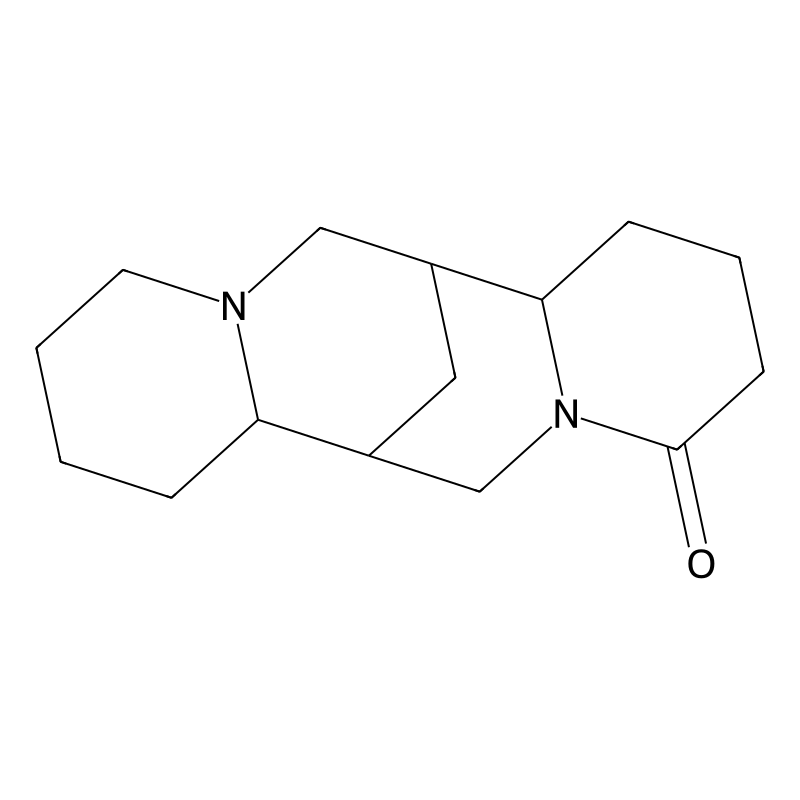

Alpha-Isolupanine (CAS: 486-87-3) is a quinolizidine alkaloid with the systematic IUPAC name (1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 248.36 g/mol. The compound belongs to the sparteine-lupanine alkaloid family, characterized by a tetracyclic framework comprising two fused quinolizidine rings.

Table 1: Key identifiers of alpha-Isolupanine

| Property | Value |

|---|---|

| CAS Registry Number | 486-87-3 |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.36 g/mol |

| SMILES Notation | C1CCN2C[C@@H]3CC@HCN4[C@@H]3CCCC4=O |

Stereochemical Configuration and Isomeric Relationships

Alpha-Isolupanine exhibits a stereochemical configuration of (7S,7aR,14S,14aR), distinguishing it from its diastereomers lupanine and beta-isolupanine. The compound is a stereoisomer of lupanine, differing in the orientation of the lactam group at position C-6. Key isomeric relationships include:

- Alpha-Isosparteine: Shares the quinolizidine backbone but lacks the lactam group.

- 13-Hydroxy-alpha-isolupanine: A hydroxylated derivative with a hydroxyl group at C-13.

Conformational studies reveal that the A and D rings adopt chair conformations, while the B and C rings exhibit boat conformations, stabilizing the molecule through intramolecular hydrogen bonding.

Crystallographic Analysis and 3D Conformational Studies

X-ray crystallography of alpha-Isolupanine derivatives, such as 17-β-methyl-α-isolupanine perchlorate monohydrate, confirms an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 13.708 Å, b = 16.930 Å, and c = 8.311 Å. The lactam carbonyl group (C=O) forms hydrogen bonds with water molecules (O···O distance: 2.574–2.623 Å), contributing to crystal packing stability.

Figure 1: 3D structure of alpha-Isolupanine highlighting:

- Tetracyclic core: Two quinolizidine units fused via a bridged nitrogen atom.

- Lactam group: Positioned at C-6, critical for hydrogen-bonding interactions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz): δ 3.15–3.45 (m, H-11, H-12), 2.80–2.95 (m, H-7a, H-14a), 1.60–2.20 (m, methylene protons).

- ¹³C NMR (CDCl₃, 100 MHz): δ 172.8 (C=O), 56.3 (C-7), 48.9 (C-14), 32.1–45.6 (methylene carbons).

Infrared (IR) Spectroscopy

Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) confirm the lactam functionality.

Mass Spectrometry (MS)

Quinolizidine Alkaloid Biosynthetic Routes

Alpha-isolupanine (C₁₅H₂₄N₂O) is a tetracyclic quinolizidine alkaloid (QA) found in various species of the Lupinus genus and other leguminous plants [1] [2]. This compound belongs to the broader class of lysine-derived alkaloids, which are widely distributed throughout the plant kingdom [9]. The biosynthesis of alpha-isolupanine follows the general quinolizidine alkaloid pathway, which begins with the amino acid lysine as the primary precursor [9] [18].

The initial step in the biosynthetic pathway involves the decarboxylation of L-lysine to form cadaverine, catalyzed by the enzyme lysine decarboxylase (L/ODC) [9] [14]. This represents the first committed step in quinolizidine alkaloid biosynthesis and is a critical regulatory point in the pathway [9]. Following decarboxylation, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine Schiff base [9] [18].

The biosynthetic route then proceeds through a series of complex reactions including Schiff base formations, aldol-type reactions, hydrolysis, oxidative deamination, and coupling reactions [14]. These transformations lead to the formation of the major structural quinolizidine alkaloids, with the diiminium cation proposed as an intermediate in the biosynthesis of tetracyclic alkaloids like lupanine, multiflorine, and sparteine [14].

Table 1: Key Intermediates in the Biosynthetic Pathway of alpha-Isolupanine

| Intermediate | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| L-Lysine | C₆H₁₄N₂O₂ | Primary amino acid precursor [9] [18] |

| Cadaverine | C₅H₁₄N₂ | First intermediate after decarboxylation [9] |

| 5-Aminopentanal | C₅H₁₁NO | Product of oxidative deamination [9] [18] |

| Δ¹-Piperideine | C₅H₉N | Cyclized Schiff base intermediate [9] [18] |

| Diiminium cation | - | Proposed intermediate for tetracyclic alkaloids [14] |

| Sparteine | C₁₅H₂₆N₂ | Precursor to many quinolizidine alkaloids [12] [29] |

Research findings indicate that alpha-isolupanine is biosynthetically related to lupanine, with sparteine serving as a common precursor for many quinolizidine alkaloids found in lupins [12] [29]. The conversion between these structurally related alkaloids involves specific enzymatic transformations that modify the tetracyclic core structure [17] [19]. Studies have shown that sparteine can be converted to lupanine through oxidation reactions, and similar mechanisms are likely involved in the formation of alpha-isolupanine [12] [28].

Enzymatic Mechanisms in Lupanine-Isolupanine Interconversion

The interconversion between lupanine and alpha-isolupanine involves specific enzymatic mechanisms that alter the stereochemistry at key positions in the tetracyclic quinolizidine skeleton [15] [26]. This transformation represents an important branch point in quinolizidine alkaloid metabolism and contributes to the diversity of alkaloids found in Lupinus species [12] [17].

Recent research has identified two key enzymes involved in the oxidative transformation of sparteine to lupanine, which provides insights into the mechanisms potentially involved in alpha-isolupanine formation [28]. The first enzyme is a cytochrome P450 monooxygenase belonging to family 71 (CYP71D189), which catalyzes the hydroxylation of sparteine at position 2 [28]. This is followed by the action of a short-chain dehydrogenase/reductase (SDR1) that completes the oxidation process [28] [12].

The conversion of lupanine to alpha-isolupanine likely involves similar enzymatic mechanisms, with specific stereochemical changes occurring during the transformation [15] [38]. Historical studies have demonstrated that the conversion of lupanine to its diastereoisomer alpha-isolupanine can be achieved through dehydrogenation followed by rehydrogenation, suggesting that similar enzymatic processes may occur in planta [38] [17].

Experimental evidence indicates that mercuric acetate dehydrogenation of lupanine followed by catalytic hydrogenation can yield alpha-isolupanine, demonstrating the feasibility of this conversion pathway [38]. This process involves inversion at one of the asymmetric centers of lupanine, specifically at position C-11, resulting in the formation of the alpha-isolupanine stereoisomer [38] [15].

The enzymatic interconversion between lupanine and alpha-isolupanine is likely mediated by specific oxidoreductases in plant tissues [16] [26]. These enzymes catalyze the stereoselective oxidation and reduction reactions necessary for the conversion between these structurally related alkaloids [26] [28]. The bioconversion appears to be mediated by microsomal enzymes and may proceed via an aldehyde intermediate, similar to the mammalian metabolism of nicotine to cotinine [26].

Table 2: Enzymes Involved in Lupanine-Isolupanine Interconversion

| Enzyme | Enzyme Class | Function in Interconversion |

|---|---|---|

| CYP71D189 | Cytochrome P450 monooxygenase | Hydroxylation of sparteine at position 2 [28] [12] |

| SDR1 | Short-chain dehydrogenase/reductase | Oxidation of hydroxylated intermediate [28] |

| Peroxidases | Oxidoreductases | Potential involvement in oxidative transformation [16] |

| Dehydrogenases | Oxidoreductases | Catalyze dehydrogenation reactions in the pathway [17] [19] |

| Reductases | Oxidoreductases | Mediate stereoselective reduction reactions [26] [38] |

The enzymatic mechanisms involved in the lupanine-isolupanine interconversion represent a fascinating example of stereoselective biotransformation in plant secondary metabolism [15] [38]. Understanding these mechanisms provides insights into the evolution of alkaloid diversity in Lupinus species and may have implications for metabolic engineering approaches aimed at modifying alkaloid profiles in plants [28] [12].

Genetic Regulation of Alkaloid Production

The genetic regulation of alpha-isolupanine biosynthesis is intricately connected to the broader regulatory networks controlling quinolizidine alkaloid production in Lupinus species [22] [8]. Recent transcriptomic and genomic approaches have provided valuable insights into the genes involved in quinolizidine alkaloid biosynthesis and their regulation [22] [8].

A key finding in understanding the genetic regulation of quinolizidine alkaloid biosynthesis was the identification of the APETALA2/ethylene response transcription factor, RAP2-7, which cosegregates with the iucundus locus [22]. This locus is known to confer reduced quinolizidine alkaloid content in seeds of narrow-leafed lupin (Lupinus angustifolius) [22] [8]. The transcription factor is located within a region containing highly significant quantitative trait loci (QTLs) that affect quinolizidine alkaloid composition, suggesting its role as a potential regulator of lupin alkaloid biosynthesis [22].

Additionally, a 4-hydroxy-tetrahydrodipicolinate synthase (DHDPS) gene involved in L-lysine biosynthesis has been identified as being closely linked to the iucundus locus [22]. This finding highlights the connection between primary metabolism (lysine biosynthesis) and secondary metabolism (quinolizidine alkaloid production), providing insights into the regulatory mechanisms controlling alpha-isolupanine and related alkaloid biosynthesis [22] [9].

Comparative studies of alkaloid-rich "bitter" cultivars and alkaloid-poor "sweet" cultivars of Lupinus angustifolius have revealed differential expression of genes involved in quinolizidine alkaloid biosynthesis [9]. Among the genes specifically expressed in bitter cultivars are those encoding lysine/ornithine decarboxylase (L/ODC), copper amine oxidase (CuAO), and acyltransferases, representing potential structural genes encoding quinolizidine alkaloid biosynthetic enzymes [9] [14].

Genomic PCR analysis of Lupinus angustifolius has indicated the presence of at least one copy of both acyltransferase and lysine decarboxylase genes in the genomes of both bitter and sweet cultivars [9]. However, transcripts of both genes were expressed only in the bitter cultivar, suggesting transcriptional regulation as a key mechanism controlling alkaloid production [9] [22].

Table 3: Key Genes and Regulatory Elements in Quinolizidine Alkaloid Biosynthesis

| Gene/Regulatory Element | Function | Expression Pattern |

|---|---|---|

| RAP2-7 transcription factor | Potential regulator of alkaloid biosynthesis [22] | Cosegregates with iucundus locus |

| DHDPS gene | Involved in L-lysine biosynthesis [22] | Closely linked to iucundus locus |

| L/ODC gene | Catalyzes the first step in alkaloid biosynthesis [9] [14] | Expressed only in bitter cultivars |

| CuAO gene | Involved in oxidative deamination of cadaverine [9] | Expressed only in bitter cultivars |

| Acyltransferase genes | Catalyze acylation reactions in the pathway [9] | Expressed only in bitter cultivars |

| DNA binding protein EREBP-3 | Potential transcription factor [9] | Differentially expressed in bitter cultivars |

| Leucine zipper protein | Potential transcription factor [9] | Differentially expressed in bitter cultivars |

| Coronatine-insensitive 1 | Potential regulator [9] | Differentially expressed in bitter cultivars |

The genetic regulation of alpha-isolupanine and other quinolizidine alkaloids appears to involve complex interactions between multiple genes and regulatory elements [22] [9]. Understanding these regulatory networks is crucial for elucidating the mechanisms controlling alkaloid production and may provide opportunities for modifying alkaloid profiles in Lupinus species through breeding or genetic engineering approaches [22] [8].

Tissue-Specific Biosynthesis Patterns

Alpha-isolupanine, like other quinolizidine alkaloids, exhibits distinct tissue-specific biosynthesis and accumulation patterns in Lupinus species [21] [24]. Understanding these patterns provides insights into the physiological roles of these alkaloids in plant defense and development [21] [33].

Studies on Lupinus albus have revealed that alpha-isolupanine is present in various plant tissues, with its concentration varying significantly between bitter and sweet cultivars [21]. In sweet cultivars of Lupinus albus, alpha-isolupanine is more prominent compared to bitter cultivars, comprising approximately 20% of the total quinolizidine alkaloids found in below-ground organs and vegetation towards the base of the plant [21]. This contrasts with bitter cultivars, where alpha-isolupanine is present at levels less than 1% [21].

The biosynthesis of quinolizidine alkaloids, including alpha-isolupanine, primarily occurs in the aerial parts of the plants, particularly in the leaves [21] [33]. This is supported by grafting experiments and tracer studies using isotopically labeled precursors, which have demonstrated that the majority of quinolizidine alkaloids are synthesized in shoot tissues [21]. Following synthesis, these alkaloids are transported to various plant organs, including roots and reproductive structures, where they accumulate [21] [24].

The subcellular localization of enzymes involved in quinolizidine alkaloid biosynthesis provides further insights into tissue-specific biosynthesis patterns [20]. Studies with purified chloroplasts from Lupinus polyphyllus leaflets have indicated that the first two enzymes of quinolizidine alkaloid biosynthesis, lysine decarboxylase and 17-oxosparteine synthase, are localized in the chloroplast stroma [20]. This suggests that the initial steps of alpha-isolupanine biosynthesis occur within chloroplasts of photosynthetic tissues [20] [9].

Table 4: Tissue-Specific Distribution of alpha-Isolupanine in Lupinus albus

| Plant Tissue | Relative Abundance in Bitter Cultivars | Relative Abundance in Sweet Cultivars |

|---|---|---|

| Roots and nodules | <1% of total alkaloids [21] | ~20% of total alkaloids [21] |

| Lower stem and leaves | <1% of total alkaloids [21] | ~20% of total alkaloids [21] |

| Upper stem and leaves | <1% of total alkaloids [21] | Moderate levels [21] |

| Flowers and fruits | <1% of total alkaloids [21] | Lower levels [21] |

| Seeds | <1% of total alkaloids [21] | Present but not dominant [21] |

The transport of alpha-isolupanine and other quinolizidine alkaloids within the plant involves both xylem and phloem translocation [21] [24]. Analysis of xylem and phloem exudates from Lupinus albus has shown that all quinolizidine alkaloids found in tissue extracts, including alpha-isolupanine, are represented in both transport fluids [21]. However, the concentration of alkaloids in xylem is typically 10-30 times lower than in phloem exudates [21].

The translocation of quinolizidine alkaloids from source to sink organs is primarily mediated by phloem transport [21] [32]. This has been confirmed using isotopically labeled lupanine and 13-hydroxylupanine, which were recovered in phloem exudates collected at petioles of source leaves or at major sink organs such as fruits [21]. Similar mechanisms likely apply to the transport of alpha-isolupanine within the plant [21] [24].

Recent studies have suggested the involvement of specific membrane transporters in the translocation and accumulation of alkaloids in plants [24]. ATP-binding cassette (ABC) transporters have been implicated in the translocation of alkaloids from roots to rhizomes, while hydrogen antiporters may be responsible for vacuolar accumulation [24]. These transport mechanisms likely play important roles in the tissue-specific distribution of alpha-isolupanine and other quinolizidine alkaloids in Lupinus species [24] [32].

Alpha-isolupanine demonstrates widespread occurrence across multiple genera within the Fabaceae family, with primary concentrations found in species of the genus Lupinus. The compound has been definitively identified in thirteen angiosperm species, representing both primary biosynthetic hosts and secondary acquisition through parasitic relationships [2] [3].

Within the genus Lupinus, alpha-isolupanine shows variable distribution patterns. Lupinus angustifolius (narrow-leafed lupin) contains quantifiable concentrations ranging from 32.28 to 86.1 milligrams per gram of plant material, representing one of the highest documented concentrations among lupin species [4] [5]. In Lupinus albus (white lupin), a distinctive pattern emerges where bitter cultivars contain less than one percent alpha-isolupanine, while sweet cultivars accumulate approximately twenty percent of total quinolizidine alkaloids as alpha-isolupanine [4].

The species Lupinus argenteus demonstrates alpha-isolupanine concentrations of approximately five percent of total alkaloid content, with distribution across both root and shoot tissues [6]. Lupinus texensis exhibits exceptionally high alpha-isolupanine levels, comprising ninety percent of total alkaloids when combined with lupanine [6]. Additional Lupinus species including L. fulcratus, L. polyphyllus, L. mutabilis, L. pilosus, and L. palaestinus have confirmed alpha-isolupanine presence, though at varying concentrations ranging from trace amounts to moderate levels [3] [7] [8] [9].

Beyond the Lupinus genus, alpha-isolupanine occurs in other Fabaceae genera. Cytisus scoparius (Scotch broom) contains significant alpha-isolupanine concentrations throughout aerial plant parts [10] [11] [12]. Genista monspessulana (French broom) similarly accumulates alpha-isolupanine in aerial tissues [8]. Thermopsis lanceolata (lance-leaved false lupine) represents another confirmed source within the broader Fabaceae distribution [13] [14].

The hemiparasitic plant Pedicularis semibarbata (pinewoods lousewort) from the Orobanchaceae family demonstrates alpha-isolupanine acquisition through root parasitism of Lupinus fulcratus. This species does not synthesize alpha-isolupanine independently but obtains the compound through specialized nutrient transfer mechanisms from its host plant [3] [6].

Table 1: Alpha-Isolupanine Distribution Across Angiosperm Species

| Species | Family | Plant Type | Alpha-Isolupanine Content | Primary Organs | Citation Reference |

|---|---|---|---|---|---|

| Lupinus angustifolius | Fabaceae | Primary Host | 32.28-86.1 mg/g | Seeds, leaves, stems | [4] [5] |

| Lupinus albus | Fabaceae | Primary Host | <1% (bitter), ~20% (sweet) | All tissues | [4] |

| Lupinus argenteus | Fabaceae | Primary Host | 5% | Roots, shoots | [6] |

| Lupinus texensis | Fabaceae | Primary Host | 90% (combined with lupanine) | Whole plant | [6] |

| Lupinus fulcratus | Fabaceae | Primary Host | Present via parasitism | Seeds, aerial parts | [3] [9] |

| Lupinus polyphyllus | Fabaceae | Primary Host | Present | Aerial parts | [8] |

| Lupinus mutabilis | Fabaceae | Primary Host | Present | Seeds, aerial parts | [8] |

| Lupinus pilosus | Fabaceae | Primary Host | Low levels | Seeds, leaves | [7] |

| Lupinus palaestinus | Fabaceae | Primary Host | Low levels | Seeds, leaves | [7] |

| Cytisus scoparius | Fabaceae | Primary Host | Present | Aerial parts | [10] [11] [12] |

| Genista monspessulana | Fabaceae | Primary Host | Present | Aerial parts | [8] |

| Pedicularis semibarbata | Orobanchaceae | Hemiparasite | Present (from L. fulcratus) | Aerial parts (acquired) | [3] [6] |

| Thermopsis lanceolata | Fabaceae | Primary Host | Present | Aerial parts | [13] [14] |

Quantitative Variation Across Plant Organs

Alpha-isolupanine distribution within individual plants demonstrates significant organ-specific variation, reflecting both biosynthetic patterns and transport mechanisms. Seeds consistently exhibit the highest alpha-isolupanine concentrations, with documented levels ranging from 32.28 to 86.1 milligrams per gram dry weight [4] [5]. This concentration pattern supports the compound's primary defensive role in protecting reproductive tissues from herbivory and pathogen attack.

Leaves represent the primary synthesis sites for alpha-isolupanine, containing one to twenty percent of total quinolizidine alkaloids depending on plant species and developmental stage [15] [4]. Gene expression analysis demonstrates that quinolizidine alkaloid biosynthetic genes exhibit highest activity in leaf tissues, particularly in chloroplast-rich green organs where lysine decarboxylase initiates the alkaloid synthesis pathway [15].

Stems function primarily as transport pathways, containing five to fifteen percent of total quinolizidine alkaloids including alpha-isolupanine [4]. The vascular system facilitates both phloem and xylem transport, with phloem exudates containing significantly higher alpha-isolupanine concentrations at 4.8 millimolar compared to xylem exudates at 0.15 millimolar [4].

Root tissues demonstrate variable alpha-isolupanine accumulation patterns depending on cultivar type. In sweet lupin varieties, roots serve as storage reservoirs, containing approximately twenty percent of total quinolizidine alkaloids [4]. This storage function contrasts with bitter varieties where roots maintain lower alkaloid concentrations while aerial parts accumulate higher levels.

Flowers contain minimal alpha-isolupanine concentrations, reflecting the compound's selective distribution to avoid negative impacts on pollination [15]. Pods exhibit moderate alpha-isolupanine levels that vary with developmental stage, increasing during seed formation to provide protection for developing embryos [15].

Transport mechanisms demonstrate sophisticated specificity in alpha-isolupanine movement. Phloem loading exhibits selective transport of certain quinolizidine alkaloids while excluding others, resulting in seed alkaloid profiles that more closely match phloem composition than vegetative tissue composition [4]. This selective transport ensures efficient allocation of defensive compounds to vulnerable reproductive tissues.

Table 2: Quantitative Variation of Alpha-Isolupanine Across Plant Organs

| Plant Organ | Concentration Range | Distribution Pattern | Ecological Function | Citation Reference |

|---|---|---|---|---|

| Seeds | 32.28-86.1 mg/g | Highest accumulation | Seed protection | [4] [5] |

| Leaves | 1-20% of total QAs | Moderate synthesis site | Herbivore deterrent | [15] [4] |

| Stems | 5-15% of total QAs | Transport pathway | Systemic transport | [4] |

| Roots | 20% of total QAs (sweet cultivars) | Storage in sweet varieties | Storage reservoir | [4] |

| Flowers | Low levels | Minimal presence | Pollinator protection | [15] |

| Pods | Moderate levels | Developmental stage dependent | Developing seed protection | [15] |

| Phloem exudates | 4.8 mM | Active transport | Long-distance transport | [4] |

| Xylem exudates | 0.15 mM | Passive transport | Nutrient transport | [4] |

Ecological Roles in Plant Defense Mechanisms

Alpha-isolupanine functions as a multifaceted defense compound providing protection against diverse biotic threats through several distinct mechanisms. The compound's neurotoxic properties serve as the primary mode of herbivore deterrence, acting as a competitive acetylcholine inhibitor that can cause respiratory paralysis in susceptible organisms [16] [17] [18].

Herbivore deterrence represents the most extensively documented defense function of alpha-isolupanine. The compound effectively deters feeding by mammals, insects, and mollusks through neurotoxic effects that disrupt normal physiological processes [16] [17] [18]. Experimental studies demonstrate that alpha-isolupanine concentrations of 2 milligrams per gram of food provision significantly increase mortality rates in specialist bee species that have not evolved tolerance to quinolizidine alkaloids [16].

Antimicrobial activity constitutes another significant defense mechanism, with alpha-isolupanine demonstrating broad-spectrum activity against bacterial pathogens through cell membrane disruption [19]. This antimicrobial function provides protection against opportunistic bacterial infections that might exploit wounds or stress-induced vulnerabilities in plant tissues.

Antifungal properties of alpha-isolupanine have been quantified against several economically important plant pathogens. The compound exhibits inhibitory activity against Colletotrichum graminicola and Fusarium oxysporum with effective concentrations ranging from 28 to 95 micromolar [8]. These antifungal effects provide crucial protection against fungal diseases that can cause significant crop losses.

Insecticidal effects specifically target Lepidoptera larvae and aphids through nervous system disruption [20] [18]. The compound's ability to interfere with insect neurotransmission provides effective protection against these common agricultural pests while maintaining selectivity for pest species over beneficial insects.

Pollinator protection mechanisms demonstrate the sophisticated balance alpha-isolupanine maintains between defense and reproduction. While the compound deters generalist pollinators and herbivorous insects, specialized pollinators have evolved tolerance mechanisms that allow continued pollination services [16]. This selective toxicity ensures reproductive success while maintaining defensive capabilities.

Seed protection represents a critical function where alpha-isolupanine concentrations reach maximum levels to deter seed predators and ensure successful reproduction [18]. The compound's persistence in seeds provides long-term protection during vulnerable germination periods.

Root parasitism defense mechanisms involve alpha-isolupanine sequestration by hemiparasitic plants, demonstrating the compound's continued biological activity even when transferred between plant species [3] [6]. This transfer mechanism illustrates both the compound's stability and its continued defensive value in new plant hosts.

Table 3: Ecological Defense Mechanisms of Alpha-Isolupanine

| Defense Mechanism | Target Organisms | Mechanism of Action | Effective Concentration | Citation Reference |

|---|---|---|---|---|

| Herbivore deterrence | Mammals, insects, mollusks | Neurotoxic effects, acetylcholine inhibition | 2 mg/g provision | [16] [17] [18] |

| Antimicrobial activity | Bacterial pathogens | Cell membrane disruption | Variable | [19] |

| Antifungal activity | Colletotrichum graminicola, Fusarium oxysporum | Mycelial growth inhibition | IC50: 28-95 μM | [8] |

| Insecticidal effects | Lepidoptera larvae, aphids | Nervous system disruption | Variable | [20] [18] |

| Pollinator protection | Specialized vs generalist bees | Metabolic toxicity | 2 mg/g | [16] |

| Seed protection | Seed predators | Chemical deterrent | Natural levels | [18] |

| Root parasitism defense | Parasitic plants | Alkaloid sequestration | Variable | [3] [6] |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types